molecular formula C18H26O B14285025 Octadeca-2,5,8-triyn-1-OL CAS No. 130112-19-5

Octadeca-2,5,8-triyn-1-OL

Cat. No.: B14285025
CAS No.: 130112-19-5
M. Wt: 258.4 g/mol
InChI Key: HTGMQLJOQGGHNC-UHFFFAOYSA-N
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Description

Octadeca-2,5,8-triyn-1-OL is an organic compound with the molecular formula C18H26O. It is characterized by the presence of three triple bonds (alkyne groups) and a hydroxyl group (-OH) attached to the first carbon atom. This compound is part of the family of acetylenic alcohols, which are known for their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadeca-2,5,8-triyn-1-OL typically involves the alkylation of a suitable precursor with propargyl bromide, followed by deprotection steps to yield the final product . One common method involves the use of a tetrahydropyranyl-protected intermediate, which is then subjected to alkylation and subsequent deprotection to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Octadeca-2,5,8-triyn-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bonds can be reduced to double or single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Octadeca-2,5,8-triyn-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octadeca-2,5,8-triyn-1-OL involves its interaction with various molecular targets. The presence of triple bonds and the hydroxyl group allows it to participate in a range of chemical reactions, which can modulate biological pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes and interfere with essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadeca-2,5,8-triyn-1-OL is unique due to the presence of multiple triple bonds, which confer distinct reactivity and potential biological activities. This sets it apart from other long-chain alcohols that lack such features.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool for scientists and researchers.

Properties

CAS No.

130112-19-5

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

octadeca-2,5,8-triyn-1-ol

InChI

InChI=1S/C18H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-9,12,15,18H2,1H3

InChI Key

HTGMQLJOQGGHNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC#CCC#CCC#CCO

Origin of Product

United States

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